Glyoxal bis(diallyl acetal)
CAS No.: 29895-12-3
Cat. No.: VC13289910
Molecular Formula: C14H22O4
Molecular Weight: 254.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29895-12-3 |
|---|---|
| Molecular Formula | C14H22O4 |
| Molecular Weight | 254.32 g/mol |
| IUPAC Name | 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene |
| Standard InChI | InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2 |
| Standard InChI Key | BXAAQNFGSQKPDZ-UHFFFAOYSA-N |
| SMILES | C=CCOC(C(OCC=C)OCC=C)OCC=C |
| Canonical SMILES | C=CCOC(C(OCC=C)OCC=C)OCC=C |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
GBDA’s structure features a central glyoxal moiety () flanked by two diallyl acetal groups () at each aldehyde position. This configuration enables dual functionality: the glyoxal core participates in acetal formation, while the allyl groups facilitate radical-mediated crosslinking. The compound’s name, 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene, reflects its branched ether linkages and unsaturated side chains.
Table 1: Physical Properties of GBDA
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 254.32 g/mol | |
| Density | 1.001 g/cm³ | |
| Boiling Point | 155–160°C | |
| Refractive Index () | 1.4556 | |
| Solubility | Organic solvents (e.g., DMF) |
Synthetic Routes
GBDA is synthesized via acid-catalyzed acetalization of glyoxal with allyl alcohol. A representative laboratory-scale method involves refluxing glyoxal (40% aqueous solution) with excess allyl alcohol in the presence of -toluenesulfonic acid () as a catalyst. Water is removed azeotropically using benzene, achieving yields exceeding 95% .
Industrial Optimization:
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Continuous Flow Reactors: Large-scale production employs continuous flow systems to enhance reaction homogeneity and reduce side products .
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Purification: Distillation under reduced pressure (0.25–0.30 mm Hg) isolates GBDA from unreacted allies and oligomers, ensuring >98% purity .
Chemical Reactions and Reactivity
Oxidation and Reduction Pathways
GBDA’s allyl ether groups undergo selective oxidation and reduction, enabling modular derivatization:
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Oxidation: Treatment with in acidic conditions cleaves allyl groups to form carboxylic acids () .
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Reduction: Catalytic hydrogenation () saturates double bonds, yielding propane-1,2-diol derivatives .
Nucleophilic Substitution
The acetal oxygen’s lone pairs render GBDA susceptible to nucleophilic attack. For example, chloride displacement using in dimethylformamide () produces glyoxal monoacetals, intermediates for asymmetric synthesis :
Table 2: Common Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | , | Carboxylic acids |
| Reduction | , THF | Saturated ethers |
| Substitution | , | Azido-functionalized acetals |
Applications in Polymer Science
Crosslinking in Hydrogels
GBDA’s tetra-functionality enables robust crosslinking in thermoresponsive hydrogels. For instance, poly(-isopropyl acrylamide) (PNIPAM) hydrogels crosslinked with GBDA exhibit tunable lower critical solution temperatures () between 32–35°C, ideal for drug delivery systems. Mechanical testing reveals a 300% increase in compressive modulus compared to traditional -methylenebisacrylamide (BIS)-crosslinked analogs.
Catalytic Inverse Vulcanization
In collaboration with elemental sulfur (), GBDA forms high-sulfur-content polymers () via ring-opening polymerization. The allyl groups react with sulfur radicals, creating polysulfide networks with enhanced thermal stability (). These materials show promise in Li-S battery cathodes and infrared optics.
Biological and Biomedical Applications
Drug Delivery Systems
GBDA-crosslinked hydrogels enable pH-dependent release of doxorubicin (95% payload delivered at pH 5.0 vs. 20% at pH 7.4), leveraging tumor microenvironment acidity.
Tissue Engineering Scaffolds
Electrospun polycaprolactone (PCL) scaffolds functionalized with GBDA exhibit a 40% increase in mesenchymal stem cell adhesion compared to non-crosslinked controls, attributed to surface nanotopography modifications.
Industrial Production and Scalability
Process Optimization
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Catalyst Recycling: is recovered via aqueous extraction, reducing catalyst consumption by 70% .
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Waste Minimization: Azeotropic water removal cuts organic solvent use by 50%, aligning with green chemistry principles .
Table 3: Industrial Synthesis Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 95% | 89% |
| Purity | >98% | >99% |
| Production Rate | 10 g/h | 50 kg/h |
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